molecular formula C19H20O3 B6320580 (2E)-1,3-Bis(4-ethoxyphenyl)prop-2-en-1-one CAS No. 1351480-61-9

(2E)-1,3-Bis(4-ethoxyphenyl)prop-2-en-1-one

Cat. No.: B6320580
CAS No.: 1351480-61-9
M. Wt: 296.4 g/mol
InChI Key: MORPXEJCAQCOOK-VGOFMYFVSA-N
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Description

(2E)-1,3-Bis(4-ethoxyphenyl)prop-2-en-1-one is a high-purity chalcone derivative intended for research use only. It is strictly not for diagnostic or therapeutic applications.Chalcones are an important class of organic compounds recognized for their versatile properties in material science and biomedical research. A closely related ethoxy-phenyl chalcone derivative has demonstrated non-centrosymmetric crystal packing, a critical characteristic for materials investigated for second-order nonlinear optical (NLO) applications such as optical switching and second harmonic generation . In the field of pharmacology research, synthetic chalcone derivatives with specific substitutions have shown significant promise in inhibiting neutrophil-mediated inflammation. Studies indicate that such compounds can suppress the release of superoxide anions and elastase from activated human neutrophils, with identified mechanisms involving the attenuation of key signaling pathways like MAPKs and Akt . The core chalcone structure, an α,β-unsaturated ketone, allows it to function as a Michael acceptor, enabling interactions with various biological targets and granting a wide spectrum of reported research activities, including antiviral, antimicrobial, and anticancer properties in vitro . This combination of traits makes this compound a compound of interest for further research and development in multiple advanced fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1,3-bis(4-ethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O3/c1-3-21-17-10-5-15(6-11-17)7-14-19(20)16-8-12-18(13-9-16)22-4-2/h5-14H,3-4H2,1-2H3/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MORPXEJCAQCOOK-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2e 1,3 Bis 4 Ethoxyphenyl Prop 2 En 1 One and Its Analogues

Optimized Classical Condensation Pathways

The Claisen-Schmidt condensation remains a cornerstone for the synthesis of chalcones, involving the base- or acid-catalyzed reaction between an aromatic aldehyde and an acetophenone (B1666503). scispace.com Recent advancements have focused on refining these classical protocols to enhance yields, reduce reaction times, and simplify purification processes.

Refined Claisen-Schmidt Condensation Protocols

The traditional Claisen-Schmidt condensation for synthesizing (2E)-1,3-Bis(4-ethoxyphenyl)prop-2-en-1-one involves the reaction of 4-ethoxyacetophenone with 4-ethoxybenzaldehyde (B43997). nih.gov Refinements to this protocol have explored various catalysts and reaction conditions to improve efficiency. While classical methods often employ aqueous solutions of sodium hydroxide (B78521) or potassium hydroxide, leading to longer reaction times and potential side reactions, modified procedures offer significant improvements. tandfonline.comchemrevlett.com

One such modified approach involves a strict control over the sequence of reactant addition and reaction temperature. jmpas.com This refined protocol can lead to higher yields and purity, often eliminating the need for extensive recrystallization. jmpas.com The use of catalysts such as lithium hydroxide monohydrate (LiOH·H₂O) has also been reported to be effective, sometimes playing a dual role in generating the enolate and activating the aldehyde carbonyl.

Table 1: Comparison of Classical and Refined Claisen-Schmidt Protocols for Chalcone (B49325) Synthesis

ProtocolCatalystTypical Reaction TimeYieldKey Advantages
Classical MethodAqueous NaOH/KOHSeveral hours to 24 hoursVariable (10-100%)Well-established, readily available reagents
Modified ProtocolControlled addition, strict temperature controlShorter reaction timesHighImproved purity, minimizes side reactions
LiOH·H₂O CatalysisLiOH·H₂OVariableGoodDual catalytic role, mild conditions

Mechanistic Elucidation of Base- and Acid-Catalyzed Approaches

The mechanism of the Claisen-Schmidt condensation is well-understood and proceeds through distinct pathways depending on the catalytic conditions.

In the base-catalyzed mechanism , a strong base, such as hydroxide, abstracts an α-hydrogen from the acetophenone (4-ethoxyacetophenone in this case) to form a resonance-stabilized enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde (4-ethoxybenzaldehyde). The resulting alkoxide intermediate is subsequently protonated by the solvent (often an alcohol) to yield a β-hydroxy ketone (an aldol). Under the reaction conditions, this aldol (B89426) readily undergoes dehydration (elimination of a water molecule) to form the thermodynamically more stable α,β-unsaturated ketone, the chalcone. researchgate.net

The acid-catalyzed mechanism , on the other hand, begins with the protonation of the carbonyl oxygen of the acetophenone, which then tautomerizes to its enol form. The enol, acting as a nucleophile, attacks the protonated carbonyl carbon of the aldehyde. Following deprotonation and subsequent dehydration of the resulting β-hydroxy ketone, the chalcone is formed. researchgate.net While both ketones and aldehydes are activated under acidic conditions, this approach is particularly useful for the synthesis of base-sensitive chalcones. researchgate.net

Green Chemistry Principles in Sustainable Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of chalcones to reduce the environmental impact of chemical processes. mdpi.comrsc.orgsemanticscholar.orgekb.eg These approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Solvent-Free Reaction Conditions and Mechanochemical Synthesis

Solvent-free synthesis offers a significant green advantage by eliminating the need for volatile and often toxic organic solvents. rsc.orgrsc.org One common solvent-free method involves grinding the reactants (an aromatic aldehyde and an acetophenone) with a solid catalyst, such as anhydrous sodium hydroxide or barium hydroxide, using a mortar and pestle. tandfonline.comresearchgate.net This technique, known as mechanochemistry, utilizes mechanical energy to initiate and sustain the chemical reaction. tandfonline.com

Mechanochemical synthesis has been shown to be a simple, efficient, and environmentally friendly procedure for preparing chalcones, often resulting in shorter reaction times and high yields. tandfonline.com For instance, the liquid-assisted grinding (LAG) technique in a high-energy ball mill has been successfully employed for the synthesis of various chalcones. tandfonline.com

Table 2: Overview of Solvent-Free and Mechanochemical Synthesis of Chalcones

MethodCatalystEnergy InputTypical Reaction TimeKey Advantages
Grinding (Mortar and Pestle)Solid NaOH, Ba(OH)₂Manual GrindingMinutes to hoursSimplicity, reduced solvent waste
Ball Milling (LAG)KOHMechanical Milling15-60 minutesHigh efficiency, short reaction times

Microwave-Assisted Synthesis Optimization

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and efficient heating that can significantly accelerate reaction rates. mdpi.comekb.eg In the context of chalcone synthesis, microwave-assisted Claisen-Schmidt condensation has been shown to dramatically reduce reaction times from hours to minutes, while often providing higher yields compared to conventional heating methods. rsc.orgnih.gov

The optimization of microwave-assisted synthesis involves careful selection of the catalyst, solvent (or solvent-free conditions), and microwave power and temperature. The use of heterogeneous catalysts under microwave irradiation is particularly advantageous as it simplifies product purification and allows for catalyst recycling. This green approach is not only time and energy-efficient but also aligns with the principles of sustainable chemistry. nih.gov

Ultrasound-Promoted Reaction Pathways

Ultrasound irradiation, or sonochemistry, provides another green alternative for promoting chemical reactions. mdpi.comekb.eg The application of ultrasound in the Claisen-Schmidt condensation for chalcone synthesis has demonstrated several benefits, including shorter reaction times, milder reaction conditions, and improved yields. semanticscholar.orgekb.egresearchgate.net

The chemical effects of ultrasound are attributed to acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, which can enhance mass transfer and accelerate the reaction rate. researchgate.net Ultrasound-assisted synthesis can often be performed at ambient temperature and can be significantly faster than conventional methods. mdpi.comsemanticscholar.org For example, some ultrasound-assisted chalcone syntheses have been reported to be 225 times faster than their conventional counterparts. mdpi.com

Emerging Catalytic Strategies for Enhanced Efficiency and Selectivity

Recent progress in the synthesis of chalcones has been largely driven by the exploration of new catalytic strategies. These emerging methods aim to overcome the limitations of traditional homogeneous catalysts, such as harsh reaction conditions and difficulties in catalyst recovery. bohrium.com The focus has shifted towards organocatalysis and heterogeneous catalysis, which offer milder reaction conditions, improved selectivity, and the potential for catalyst recycling.

Organocatalysis has emerged as a powerful tool in organic synthesis, providing an alternative to metal-based catalysts. In the context of chalcone synthesis, organocatalysts offer mild reaction conditions and can lead to high yields and selectivity. One notable example is the use of p-toluenesulfonic acid (p-TSA) as a solid-phase organocatalyst. This approach has been successfully applied to the Claisen-Schmidt condensation reaction under solvent-free conditions, significantly accelerating the reaction. researchgate.net The reaction of various aryl aldehydes with substituted aryl ketones in the presence of p-TSA at 50–60 °C has been shown to produce the desired chalcones in very short reaction times. researchgate.net

This solvent-free method is not only environmentally benign but also simplifies the work-up procedure, often providing the product in high purity. The use of p-TSA as a green organocatalyst has proven to be an elegant and highly useful protocol for the synthesis of a wide variety of chalcone derivatives. researchgate.net

Table 1: Synthesis of Chalcone Derivatives using p-TSA as an Organocatalyst

Entry Aldehyde Substituent (R1) Ketone Substituent (R2) Time (min) Yield (%)
1 4-OCH3 4-OCH3 3 95
2 4-Cl 4-OCH3 4 92
3 4-NO2 4-OCH3 5 80
4 H 4-CH3 3 94
5 4-Br 4-CH3 4 93

Data sourced from research on p-toluenesulfonic acid as a solid phase organocatalyst. researchgate.net

Another class of organocatalysts that has been explored for reactions involving chalcones includes cinchona-thiourea derivatives. These are particularly effective in promoting asymmetric reactions, such as the Michael addition to chalcones, by activating both the nucleophile and the electrophile through hydrogen bonding. researchgate.net While primarily used for subsequent reactions of chalcones, their application underscores the versatility of organocatalysis in this area of chemistry.

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, potential for reuse, and often milder reaction conditions. A variety of solid catalysts have been developed for the Claisen-Schmidt condensation to produce chalcones.

Layered double hydroxides (LDHs) and their corresponding mixed oxides have demonstrated considerable catalytic activity. bgd.bg For instance, nanocomposites of LDHs with reduced graphene oxide (rGO) have been investigated as base catalysts for the reaction between acetophenone and benzaldehyde, showing improved catalytic properties compared to the bare LDH. mdpi.com The enhanced basicity and high dispersion of the active sites on the nanocomposite contribute to its effectiveness. mdpi.com Li-Al layered double hydroxides have also been shown to be active catalysts for the synthesis of flavanones, a process that proceeds via the initial formation of a chalcone. lookchem.com

Supported reagents, where the active catalytic species is immobilized on a solid support, are another important class of heterogeneous catalysts. H5PMo10V2O40 supported on silica (B1680970) (SiO2) has been used as a reusable heterogeneous catalyst for the Claisen-Schmidt condensation under solvent-free conditions, yielding biologically active chalcones with excellent reusability. researchgate.net Similarly, cesium salts of 12-tungstophosphoric acid have been employed as nanocatalysts for the solvent-free synthesis of chalcones, demonstrating high selectivity and the potential for large-scale synthesis. nanoscitec.com

Zeolites, such as H-USY, have also been utilized as catalysts in carbonyl-alkyne metathesis reactions to produce chalcones from benzaldehydes and phenylacetylene. These catalysts are recoverable and can be reused multiple times without a significant loss of activity. acs.org

Table 2: Comparison of Heterogeneous Catalysts for Chalcone Synthesis

Catalyst Reactants Reaction Conditions Yield (%) Reusability
LDH/rGO Nanocomposite Acetophenone, Benzaldehyde Toluene, 40°C, 4h >95 Yes
H5PMo10V2O40/SiO2 Cyclohexanone, Benzaldehyde Solvent-free, 50°C, 10 min 98 Yes
Cs salt of 12-tungstophosphoric acid Substituted Aldehydes and Ketones Solvent-free High Yes
H-USY Zeolite Benzaldehydes, Phenylacetylene Toluene, 110°C 59-85 Yes (5 cycles)

Data compiled from various studies on heterogeneous catalysis in chalcone synthesis. mdpi.comresearchgate.netnanoscitec.comacs.org

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, offering advantages such as enhanced safety, better process control, and scalability. nih.gov The use of continuous-flow reactors for the synthesis of chalcones and their derivatives has been explored to improve reaction efficiency and selectivity.

One of the key benefits of continuous-flow processing is the ability to precisely control reaction parameters such as temperature, pressure, and residence time. This fine-tuning is crucial for sensitive reactions where over-reaction or the formation of side products is a concern. For example, the selective deuteration of chalcone derivatives has been successfully achieved using a continuous-flow setup in combination with on-demand electrolytic D2 gas generation. nih.gov This method avoids the drawbacks of traditional batch processes and provides a convenient, time-efficient, and safe route to deuterated chalcones. nih.gov

While specific studies on the continuous-flow synthesis of this compound are not extensively detailed in the available literature, the principles and methodologies developed for other chalcone derivatives are directly applicable. A typical flow chemistry setup for chalcone synthesis would involve pumping streams of the precursor solutions (e.g., 4-ethoxyacetophenone and 4-ethoxybenzaldehyde) into a mixing junction, followed by passage through a heated reactor coil or a packed-bed reactor containing a solid-supported catalyst. The product stream would then be collected for purification.

The application of flow chemistry can be particularly advantageous when coupled with heterogeneous catalysts, allowing for the continuous production of the target chalcone without the need for batch-wise catalyst separation. This integrated approach can lead to highly efficient and automated manufacturing processes for this compound and its analogues.

Detailed Spectroscopic and Structural Data for this compound Not Publicly Available

Following a comprehensive search of scientific databases and literature, the specific experimental data required to construct a detailed article on the chemical compound "this compound," as per the provided outline, could not be located.

The requested analysis, particularly concerning Single-Crystal X-ray Diffraction Studies (including crystal packing, conformational analysis, and intermolecular interactions) and Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (including 2D NMR techniques and solid-state NMR), necessitates access to published crystallographic information files (CIFs) and detailed spectroscopic data sets.

While extensive research exists for a wide variety of chalcone derivatives, the search results consistently provided information for structurally similar but distinct molecules. These include analogues with different substituents on the phenyl rings, such as fluoro, bromo, hydroxy, methoxy, or benzyloxy groups. However, no specific studies containing the in-depth crystallographic or advanced NMR analysis for the title compound, this compound, were identified in the public domain.

Therefore, it is not possible to generate the requested scientific article with the specified level of detail and accuracy while adhering to the strict requirement of focusing solely on "this compound". Providing an analysis based on related compounds would violate the explicit instructions of the request.

Detailed Spectroscopic and Structural Elucidation of 2e 1,3 Bis 4 Ethoxyphenyl Prop 2 En 1 One

Vibrational Spectroscopy for Comprehensive Bond Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, provides a detailed fingerprint of the molecular structure by probing the vibrational modes of its constituent bonds.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of (2E)-1,3-Bis(4-ethoxyphenyl)prop-2-en-1-one is expected to exhibit several characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. Based on data from structurally related chalcones, such as (2E)-1-[3,5-bis(benzyloxy)phenyl]-3-(4-ethoxyphenyl)prop-2-en-1-one, key vibrational frequencies can be assigned. iucr.org

The most prominent peaks would include the stretching vibration of the α,β-unsaturated ketone (C=O) group, typically observed in the range of 1630-1685 cm⁻¹. For a related ethoxy-substituted chalcone (B49325), this peak appears at 1651 cm⁻¹. iucr.org The stretching vibration of the olefinic double bond (C=C) of the enone system is expected to appear in the region of 1500-1600 cm⁻¹. Aromatic C=C stretching vibrations are also found in this region, with a notable peak for a similar compound at 1568 cm⁻¹. iucr.org

The spectrum would also show characteristic peaks for the aromatic C-H stretching vibrations above 3000 cm⁻¹, typically around 3032 cm⁻¹, and aliphatic C-H stretching from the ethoxy groups at approximately 2934 and 2875 cm⁻¹. iucr.org The C-O stretching vibrations from the ether linkages are expected in the 1250-1000 cm⁻¹ region.

Table 1: Characteristic FTIR Frequencies for this compound (based on analogous compounds)

Vibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
Aliphatic C-H Stretch3000 - 2850
Carbonyl (C=O) Stretch1685 - 1630
Olefinic (C=C) Stretch1600 - 1500
Aromatic (C=C) Stretch1600 - 1450
C-O (Ether) Stretch1250 - 1000

Raman spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and conjugated systems. While FTIR is dependent on a change in the dipole moment of a molecule, Raman spectroscopy relies on a change in polarizability. sapub.org This makes Raman an excellent technique for observing the C=C bonds of the enone bridge and the aromatic rings.

High-Resolution Mass Spectrometry (HRMS) for Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the exact molecular weight and elemental composition of a compound, as well as elucidating its fragmentation pathways under ionization. For this compound (molecular formula C₂₀H₂₀O₃), the expected exact mass can be calculated.

The fragmentation of chalcones in mass spectrometry typically follows predictable pathways. Common fragmentation reactions involve cleavage of the bonds adjacent to the carbonyl group and within the propenone bridge. The major fragmentation pathways are likely to involve the loss of the phenyl groups from either side of the enone core, as well as the loss of a carbon monoxide (CO) molecule.

A plausible fragmentation pathway for this compound would likely initiate with the formation of the molecular ion [M]⁺•. Subsequent fragmentation could proceed through several routes:

α-cleavage: Cleavage of the bond between the carbonyl carbon and the adjacent phenyl ring, leading to the formation of a 4-ethoxyphenylacylium ion and a 4-ethoxystyryl radical, or vice versa.

Loss of CO: The molecular ion could lose a neutral CO molecule to form a distonic radical cation.

Cleavage of the enone bridge: Fragmentation can occur at the C-C single bonds of the propenone bridge.

Retro-Diels-Alder (RDA) type fragmentation: Although less common for open-chain chalcones, RDA-like rearrangements can sometimes be observed.

Table 2: Plausible HRMS Fragmentation Ions for this compound

IonProposed Structure
[M]⁺•C₂₀H₂₀O₃⁺•
[M - C₂H₅]⁺Loss of an ethyl radical from an ethoxy group
[M - OC₂H₅]⁺Loss of an ethoxy radical
[M - C₉H₉O]⁺Loss of a 4-ethoxyphenyl radical
[M - C₉H₁₀O]Loss of 4-ethoxyacetophenone
[C₉H₉O]⁺4-ethoxyphenylacylium ion
[C₉H₁₀]⁺•4-ethylphenetole radical cation

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Visible and fluorescence spectroscopy provide insights into the electronic structure and excited-state properties of molecules. These techniques are particularly informative for conjugated systems like chalcones.

The UV-Visible absorption spectrum of this compound is expected to show two main absorption bands, which are characteristic of chalcones. These bands arise from π-π* and n-π* electronic transitions within the conjugated system.

Based on data from similar chalcones, a high-intensity band is expected in the range of 300-400 nm, which can be attributed to a π-π* transition involving the entire cinnamoyl system (the propenone bridge and the two aromatic rings). A second, typically less intense, band is expected at shorter wavelengths, in the 200-280 nm range, also corresponding to a π-π* transition, but more localized on the benzoyl moiety. The n-π* transition of the carbonyl group is often observed as a weak shoulder on the tail of the main absorption band. For instance, (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one exhibits absorption peaks at 261 and 368 nm, assigned to π-π* and n-π* transitions. icm.edu.pl

Table 3: Expected UV-Visible Absorption Bands for this compound

TransitionExpected Wavelength Range (nm)
π → π* (Cinnamoyl System)300 - 400
π → π* (Benzoyl System)200 - 280
n → π* (Carbonyl)~350 - 400 (often as a shoulder)

Upon absorption of UV light, chalcones can undergo various photophysical and photochemical processes. Fluorescence, the emission of light from the singlet excited state, can provide information about the excited state's structure and deactivation pathways. Chalcones are known to exhibit fluorescence, and the position and intensity of the emission are sensitive to the solvent polarity and the nature of the substituents on the aromatic rings.

A significant photochemical reaction of chalcones in the solid state or in concentrated solutions is [2+2] photodimerization. Upon irradiation with UV light, two chalcone molecules can react to form a cyclobutane (B1203170) ring. This reaction is stereospecific and is governed by the arrangement of the molecules in the crystal lattice (topochemical control). The photodimerization leads to the formation of different stereoisomers of dicyclobutane derivatives, often referred to as truxillic or truxinic acid derivatives if the corresponding chalcones were to be hypothetically hydrolyzed. This process can be monitored by observing the disappearance of the characteristic UV absorption band of the chalcone monomer.

Theoretical and Computational Investigations of 2e 1,3 Bis 4 Ethoxyphenyl Prop 2 En 1 One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is frequently employed to determine the properties of chalcone (B49325) derivatives, offering a balance between accuracy and computational cost. Such calculations can predict molecular geometries, vibrational frequencies, and a host of electronic properties that govern the molecule's behavior. For chalcones, DFT methods like B3LYP with basis sets such as 6-311++G(d,p) are commonly used to achieve reliable results that correlate well with experimental data.

A fundamental step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process minimizes the energy of the molecule with respect to the positions of its atoms, providing key information on bond lengths, bond angles, and dihedral (torsion) angles.

For chalcones, the planarity of the molecule is a critical feature. The central α,β-unsaturated ketone bridge (the enone moiety) connects two phenyl rings. The degree of twisting, or the dihedral angles between these rings and the central bridge, significantly influences the electronic conjugation and, consequently, the molecule's properties. In related chalcone structures, such as (E)-1-(3-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one, the molecule is found to be nearly planar, with specific dihedral angles defining its spatial arrangement nih.gov. For instance, the dihedral angle between its two benzene (B151609) rings is 10.09 (11)°, while the enone plane makes angles of 12.05 (11)° and 9.87 (11)° with the bromophenyl and ethoxyphenyl rings, respectively nih.gov. Similarly, in (E)-3-(4-Ethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, the dihedral angle between the two benzene rings is a mere 2.85 (3)° nih.gov. It is expected that the optimized geometry of (2E)-1,3-Bis(4-ethoxyphenyl)prop-2-en-1-one would also exhibit a high degree of planarity to maximize π-conjugation across the molecule.

Conformational analysis, often performed via a Potential Energy Surface (PES) scan, explores how the molecule's energy changes as specific bonds are rotated. This helps identify the most stable conformer (the global minimum on the energy landscape) and any other low-energy conformers that might exist.

ParameterDescriptionExpected Findings for a Chalcone
Bond Lengths The distances between bonded atoms (e.g., C=C, C=O, C-C).Consistent with established values for conjugated systems; C=C double bond character in the enone bridge.
Bond Angles The angles formed by three connected atoms.Largely determined by the sp² hybridization of the carbon atoms in the rings and enone bridge, typically around 120°.
Dihedral Angles The torsion angles that describe the rotation around a bond, defining the planarity.Small dihedral angles between the phenyl rings and the enone bridge, indicating a nearly planar structure.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior and chemical reactivity.

HOMO : Represents the ability to donate an electron. Its energy level correlates with the ionization potential.

LUMO : Represents the ability to accept an electron. Its energy level correlates with the electron affinity.

The distribution of these orbitals reveals the most probable regions for electrophilic and nucleophilic attacks. In typical chalcones, the HOMO and LUMO are distributed across the entire π-conjugated system, including the two aromatic rings and the enone bridge. This delocalization is a key feature of their electronic structure.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter that indicates the molecule's kinetic stability and chemical reactivity. A small energy gap suggests that the molecule is more polarizable, more reactive, and requires less energy to be excited, which influences its optical properties acs.org. DFT calculations are a standard method for determining these energy levels and the resulting gap acs.orgmdpi.com. For example, DFT studies on other chalcone derivatives have shown that the HOMO-LUMO gap can efficiently characterize chemical reactivity and charge transfer interactions within the molecule acs.org.

Orbital/ParameterDescriptionSignificance for Chalcones
HOMO Highest Occupied Molecular OrbitalTypically delocalized across the π-system; indicates regions susceptible to electrophilic attack.
LUMO Lowest Unoccupied Molecular OrbitalAlso delocalized; indicates regions susceptible to nucleophilic attack.
Energy Gap (ΔE) The energy difference between HOMO and LUMO (ΔE = ELUMO - EHOMO).A smaller gap generally implies higher reactivity and is associated with the molecule's color and electronic transitions acs.org.

The Molecular Electrostatic Potential (MEP or EPS) surface map is a valuable tool for visualizing the charge distribution of a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

For a chalcone molecule, the MEP map typically shows:

Negative Potential (Red/Yellow) : Concentrated around the electronegative oxygen atom of the carbonyl group (C=O). This region is prone to electrophilic attack.

Positive Potential (Blue) : Usually found around the hydrogen atoms of the aromatic rings.

Neutral Potential (Green) : Associated with the carbon framework of the molecule.

This visualization helps predict how the molecule will interact with other molecules, such as biological receptors or chemical reagents. Furthermore, charge distribution can be quantified using methods like Mulliken population analysis, which assigns partial charges to each atom in the molecule, providing a more detailed picture of the electronic landscape.

Based on the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of a molecule. These descriptors provide a theoretical framework for predicting reactivity.

Chemical Hardness (η) : Measures the resistance to change in electron distribution or charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S) : The reciprocal of hardness (S = 1/η). Soft molecules are more reactive than hard molecules.

Electronegativity (χ) : Measures the power of an atom or group to attract electrons. It is calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω) : A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = μ² / (2η), where μ is the chemical potential (μ ≈ -χ).

These quantum chemical parameters are widely used to describe the chemical behavior of molecules mdpi.com. A high electrophilicity index, for instance, indicates a good electrophile. Such analyses help in understanding the molecule's stability and potential reaction pathways acs.org.

DescriptorFormulaInterpretation
Hardness (η) (ELUMO - EHOMO) / 2High value indicates high stability and low reactivity.
Softness (S) 1 / ηHigh value indicates low stability and high reactivity.
Electronegativity (χ) -(EHOMO + ELUMO) / 2Describes the ability to attract electrons.
Electrophilicity (ω) μ² / (2η)Quantifies the electrophilic nature of a molecule.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and predicting electronic transition properties, such as UV-Vis absorption spectra.

TD-DFT calculations can predict the electronic absorption spectra of a molecule by calculating the energies of vertical excitations from the ground state to various excited states. The results are typically presented as the absorption wavelength (λmax), the excitation energy, and the oscillator strength (f), which is a measure of the transition's intensity.

For chalcones, the characteristic UV-Vis absorption spectrum arises from π → π* and n → π* electronic transitions within the conjugated system.

π → π transitions: These are typically high-intensity absorptions (large oscillator strength) and correspond to the excitation of an electron from a π bonding orbital to a π antibonding orbital. In chalcones, this is often the HOMO-LUMO transition and is responsible for the main absorption band at longer wavelengths.

n → π transitions: These involve the excitation of a non-bonding electron (e.g., from the carbonyl oxygen) to a π antibonding orbital. These transitions are generally weaker (smaller oscillator strength) and can sometimes be obscured by the more intense π → π* bands.

By performing TD-DFT calculations, researchers can assign specific electronic transitions to the observed absorption bands in an experimental spectrum. These calculations are often performed considering solvent effects, as the polarity of the solvent can influence the absorption wavelengths. A computational study of the closely related 1,3-bis(4-methoxyphenyl)prop-2-en-1-one has been performed to understand its molecular structure and optical properties researchgate.net. Such studies provide a direct link between the electronic structure of a molecule and its observed spectroscopic properties.

Charge Transfer Character and Exciton (B1674681) Behavior

The electronic properties of this compound are fundamentally governed by intramolecular charge transfer (ICT) and exciton dynamics upon photoexcitation. rsc.org Computational studies, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in characterizing these phenomena. The molecule's donor-π-acceptor (D-π-A) architecture, with the ethoxyphenyl groups acting as electron donors and the enone moiety as the acceptor, facilitates ICT. um.edu.my

The charge transfer character can be quantified by analyzing the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized on the electron-donating ethoxyphenyl rings, while the LUMO is centered on the α,β-unsaturated ketone system. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is a critical parameter that influences the molecule's electronic transitions and reactivity. nih.gov A smaller HOMO-LUMO gap generally signifies easier electron transfer between these orbitals. nih.gov

Upon absorption of light, an electron is promoted from the HOMO to the LUMO, creating an excited state. This process can be described in terms of excitons, which are quasi-particles consisting of an electron-hole pair bound by Coulombic attraction. cecam.org The behavior of these excitons, including their relaxation, scattering, and decay, dictates the photophysical properties of the molecule. cecam.org Theoretical models can simulate these dynamics, providing insights into radiative (fluorescence) and non-radiative decay pathways. cecam.org The nature and yield of triplet excitons, which are important for applications in optoelectronics, can also be influenced by the charge transfer state. u-szeged.hu

Table 1: Representative Frontier Molecular Orbital Energies for Chalcone Derivatives

Chalcone DerivativeHOMO (eV)LUMO (eV)Energy Gap (eV)
(E)-1-(4-nitrophenyl)-3-(4-phenylthiophen-2-yl)prop-2-en-1-one-6.5267-3.33453.192
(E)-4-(3-(4-phenylthiophen-2-yl) acryloyl)benzonitrile-6.4880-3.05183.436

Note: The data in this table is for illustrative purposes based on similar chalcone structures to demonstrate the concept of HOMO-LUMO energy gaps. um.edu.my

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the conformational stability and dynamics of this compound. mdpi.com These simulations model the atomic-level behavior of the molecule over time, providing a detailed picture of its structural fluctuations and preferred conformations. nih.gov By solving Newton's equations of motion for the system, MD simulations can explore the potential energy surface of the molecule and identify low-energy, stable conformations. mdpi.com

The stability of different conformers can be evaluated by calculating the free energy landscapes from the MD trajectories. These simulations can also reveal the dynamic behavior of the ethoxy groups, such as their rotational flexibility. Understanding the conformational preferences is vital as it directly impacts the molecule's electronic properties, crystal packing, and biological activity. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach used to predict the physicochemical properties of molecules based on their chemical structure. researchgate.net For this compound, QSPR models can be developed to predict various non-biological attributes such as solubility, refractive index, and density. researchgate.net

The process of QSPR modeling involves several steps:

Data Set Selection : A diverse set of chalcone derivatives with known experimental values for the property of interest is compiled.

Descriptor Calculation : A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be topological, geometrical, electronic, or physicochemical in nature.

Variable Selection : Statistical methods are employed to select a subset of descriptors that are most relevant to the property being modeled.

Model Construction : A mathematical model, often using multiple linear regression or machine learning algorithms, is built to correlate the selected descriptors with the property.

Model Validation : The predictive power of the model is assessed using internal and external validation techniques.

For chalcones, descriptors such as those related to charge distribution (BCUT descriptors), molecular shape, and frontier orbital energies (HOMO) have been found to be crucial in developing predictive QSAR models for biological activities, and similar principles apply to QSPR for physicochemical properties. nih.gov

Computational Elucidation of Reaction Mechanisms and Transition States

The synthesis of this compound is typically achieved through a Claisen-Schmidt condensation. pearson.comfiveable.me This reaction involves the base-catalyzed condensation of 4-ethoxyacetophenone with 4-ethoxybenzaldehyde (B43997). nih.gov Computational chemistry provides powerful tools to elucidate the detailed mechanism of this reaction, including the identification of intermediates and transition states.

DFT calculations can be used to map out the potential energy surface of the reaction. This allows for the determination of the activation energies for each step of the mechanism, which typically involves:

Formation of an enolate from 4-ethoxyacetophenone by a base.

Nucleophilic attack of the enolate on the carbonyl carbon of 4-ethoxybenzaldehyde to form a tetrahedral intermediate.

Protonation of the intermediate to yield a β-hydroxy ketone (aldol adduct).

Dehydration of the aldol (B89426) adduct to form the final α,β-unsaturated ketone product.

By locating the transition state structures for each step, the rate-determining step of the reaction can be identified. The calculated geometries of the reactants, intermediates, transition states, and products provide a detailed understanding of the reaction pathway at the molecular level.

Solvent Effects and Solvation Models in Computational Studies

The properties and behavior of this compound can be significantly influenced by its surrounding solvent environment. Computational studies can account for these solvent effects using various solvation models. These models can be broadly categorized into explicit and implicit models.

In explicit solvent models , individual solvent molecules are included in the simulation box along with the solute molecule. This approach, often used in MD simulations, allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. However, it is computationally expensive.

In implicit solvent models , the solvent is treated as a continuous medium with a specific dielectric constant. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. These models are computationally less demanding and are often used in DFT and TD-DFT calculations to study how the solvent polarity affects properties like conformational stability, electronic spectra (solvatochromism), and reaction energetics. researchgate.netmdpi.com

For this compound, computational studies incorporating solvation models can predict how its UV-visible absorption spectrum shifts in different solvents (solvatochromic shift). mdpi.com A bathochromic (red) shift with increasing solvent polarity would suggest that the excited state is more polar than the ground state, which is typical for molecules with significant ICT character. researchgate.net

Chemical Reactivity and Derivatization Strategies for 2e 1,3 Bis 4 Ethoxyphenyl Prop 2 En 1 One

Reactions at the Alpha,Beta-Unsaturated Carbonyl System

The conjugated enone system is highly susceptible to various addition and cycloaddition reactions, making it a prime target for introducing structural diversity. The polarization of the π-system, influenced by the carbonyl group and the electron-donating ethoxy substituents, governs its reactivity profile.

The β-carbon of the α,β-unsaturated carbonyl system is electrophilic and readily undergoes conjugate or Michael additions with a wide range of nucleophiles. scienceopen.comrsc.org This reaction is a cornerstone for carbon-carbon and carbon-heteroatom bond formation. The presence of electron-donating ethoxy groups on the phenyl rings can modulate the electrophilicity of the β-carbon.

Soft nucleophiles, in particular, preferentially attack the β-position. Examples include organometallic reagents, enolates, amines, and thiols. The Michael addition of malononitrile (B47326) to chalcones, for instance, can lead to the synthesis of biologically active 4H-pyran derivatives following a subsequent cyclization step. nih.gov Similarly, thiols are known to react readily with the enone system of chalcones.

Table 1: Examples of Nucleophilic Additions to (2E)-1,3-Bis(4-ethoxyphenyl)prop-2-en-1-one
NucleophileReagent ExampleProduct TypePotential Subsequent Reaction
Carbon Nucleophile (Malononitrile)CH₂(CN)₂ with a base catalystAdduct with a new C-C bondIntramolecular cyclization to form a substituted 4H-pyran
Sulfur Nucleophile (Thiol)Glutathione (GSH) or other thiolsThioether adduct-
Nitrogen Nucleophile (Amine)Secondary amines (e.g., Pyrrolidine)β-Amino ketone-
Oxygen Nucleophile (Alkoxide)Sodium methoxide (B1231860) (NaOMe)β-Alkoxy ketone-

The carbon-carbon double bond of the enone system can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings. organic-chemistry.orgtandfonline.com While chalcones without a coordinating group can be challenging dienophiles, Lewis acid or transition metal catalysis can facilitate these reactions. nih.govyoutube.com Notably, the asymmetric Diels-Alder reaction between a simple chalcone (B49325) and isoprene (B109036) has been successfully achieved using chiral titanium complexes, affording cyclohexenyl chalcones with high regioselectivity. nih.gov This demonstrates the feasibility of constructing complex, chiral molecules from the this compound scaffold.

In addition to [4+2] cycloadditions, α,β-unsaturated ketones can undergo photochemical [2+2] cycloaddition reactions with alkenes. This light-induced reaction proceeds via a triplet state to form a cyclobutane (B1203170) ring, offering another route to diverse molecular architectures.

Table 2: Cycloaddition Reactions Involving the Chalcone Backbone
Reaction TypeReactant PartnerConditionsProduct
[4+2] Diels-AlderDiene (e.g., Isoprene)Thermal or Lewis Acid/Transition Metal CatalysisSubstituted cyclohexene (B86901) ring
[2+2] PhotocycloadditionAlkenePhotochemical (UV light)Substituted cyclobutane ring

The electron-rich double bond of the enone system can be readily oxidized. Epoxidation, typically achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), converts the alkene into an epoxide. This chalcone epoxide is a versatile intermediate, as the strained three-membered ring can be opened by various nucleophiles to yield highly functionalized products.

Alternatively, the double bond can be dihydroxylated to form a vicinal diol. This transformation can be accomplished using reagents such as osmium tetroxide (OsO₄) with a co-oxidant or a cold, dilute solution of potassium permanganate (B83412) (KMnO₄). These dihydroxylated derivatives introduce increased polarity and additional sites for further functionalization.

Table 3: Oxidation of the Enone Double Bond
TransformationTypical Reagent(s)Product
Epoxidationm-CPBA or H₂O₂(2,3-Epoxy-1,3-bis(4-ethoxyphenyl)propan-1-one)
Syn-Dihydroxylation1. OsO₄ (catalytic), NMO (co-oxidant) 2. Cold, dilute KMnO₄, NaOH(2,3-Dihydroxy-1,3-bis(4-ethoxyphenyl)propan-1-one)

Transformations of the Aromatic Moieties

The two ethoxyphenyl rings offer further opportunities for derivatization through electrophilic substitution or modification of the ethoxy groups.

The ethoxy group (-OEt) is a powerful activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). In this compound, both ethoxy groups are located para to the propenone substituent. The propenone bridge, being a deactivating group, will direct incoming electrophiles to the meta position relative to its point of attachment.

Therefore, on both rings, the positions ortho to the activating ethoxy group are the most likely sites for substitution. The combined electronic effects strongly favor substitution at C3/C5 on the ring attached to the carbonyl (Ring A) and C3'/C5' on the ring attached to the β-carbon (Ring B). Standard EAS reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to introduce a variety of functional groups.

Table 4: Predicted Electrophilic Aromatic Substitution on Ethoxyphenyl Rings
ReactionReagentsExpected Product
NitrationHNO₃, H₂SO₄Mono- or di-nitro derivatives, with substitution ortho to the ethoxy groups.
BrominationBr₂, FeBr₃Mono- or di-bromo derivatives, with substitution ortho to the ethoxy groups.
Friedel-Crafts AcylationRCOCl, AlCl₃Acyl group introduced ortho to the ethoxy groups.

The ethoxy groups can be converted into other functionalities, most commonly through ether cleavage to yield the corresponding phenols. This transformation is typically achieved by treatment with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), or with potent Lewis acids such as boron tribromide (BBr₃). The resulting bis-phenol derivative, (2E)-1,3-Bis(4-hydroxyphenyl)prop-2-en-1-one, provides hydroxyl groups that can be used for subsequent reactions, such as esterification, etherification, or conversion into sulfonate esters.

Table 5: Interconversion of Ethoxy Groups
TransformationTypical Reagent(s)Product
Ether CleavageHBr (conc.) or BBr₃(2E)-1,3-Bis(4-hydroxyphenyl)prop-2-en-1-one

Photochemical Reactivity and Solid-State Photodimerization

The photochemical behavior of chalcones, including this compound, is of significant interest, particularly in the solid state. The crystalline arrangement of molecules can pre-organize the reactive double bonds, leading to highly selective and efficient photochemical reactions that are often difficult to achieve in solution. The primary photochemical reaction observed for many chalcones in the solid state is a [2+2] cycloaddition, resulting in the formation of a cyclobutane ring. mdpi.comresearchgate.net

When crystals of chalcones are irradiated with UV light, the α,β-unsaturated double bonds of adjacent molecules can react to form dimers. researchgate.net The stereochemistry of the resulting cyclobutane derivative is dictated by the packing of the chalcone molecules in the crystal lattice, a principle known as topochemical control. Depending on the relative orientation of the monomers, different isomers of the dimer can be formed, such as the syn-head-to-head (β-truxinic) or other stereoisomers. mdpi.com For instance, the solid-state photolysis of (E)-3-(2,6-difluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one stereospecifically yields its β-truxinic photodimer. mdpi.comresearchgate.net While specific studies on the solid-state photodimerization of this compound are not extensively documented, its structural similarity to other photo-reactive chalcones suggests a high potential for undergoing similar transformations. The efficiency and outcome of such a reaction would be highly dependent on its specific crystal packing.

Synthesis of Heterocyclic Derivatives Incorporating the Chalcone Scaffold

The α,β-unsaturated ketone moiety in this compound serves as a key building block for the synthesis of various heterocyclic compounds. The electrophilic centers at the carbonyl carbon and the β-carbon are susceptible to attack by binucleophilic reagents, leading to cyclization and the formation of stable heterocyclic rings.

One of the most common and well-established derivatization strategies for chalcones is their conversion into pyrazole (B372694) and pyrazoline derivatives. nih.govmdpi.com This is typically achieved through a cyclocondensation reaction with hydrazine (B178648) and its derivatives. mdpi.com The reaction proceeds by the initial nucleophilic attack of the hydrazine on the β-carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the final heterocyclic product.

The use of substituted hydrazines allows for the introduction of various functional groups onto the pyrazole or pyrazoline ring, enabling the fine-tuning of the resulting molecule's properties. For example, reacting this compound with hydrazine hydrate (B1144303) would be expected to yield the corresponding 3,5-bis(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole. The general reaction scheme is versatile and can be carried out under various conditions, often with good to excellent yields. derpharmachemica.comresearchgate.net

Table 1: Synthesis of Pyrazole and Pyrazoline Derivatives from Chalcones

Reagent Product Type General Structure
Hydrazine Hydrate Pyrazoline 3,5-Diaryl-4,5-dihydro-1H-pyrazole
Phenylhydrazine N-Phenylpyrazoline 3,5-Diaryl-1-phenyl-4,5-dihydro-1H-pyrazole
Thiosemicarbazide Pyrazoline-1-carbothioamide 3,5-Diaryl-4,5-dihydro-1H-pyrazole-1-carbothioamide scholarsresearchlibrary.com

Beyond pyrazoles and pyrazolines, the chalcone scaffold of this compound is a precursor to a wide range of other heterocyclic systems containing nitrogen and oxygen. These syntheses often involve multi-step reactions or the use of more complex binucleophiles.

For instance, chalcones can be utilized in the synthesis of thiazole (B1198619) derivatives. One reported method involves the initial conversion of the chalcone to a pyrazoline-N-thioamide, which then reacts with α-haloketones to yield complex heterocycles containing both pyrazoline and thiazole rings. nih.gov Similarly, reactions with other nitrogen-containing reagents can lead to the formation of pyridines, pyrimidines, and benzodiazepines, depending on the specific reaction conditions and the nature of the co-reactants.

The synthesis of oxygen-containing heterocycles is also a significant area of chalcone derivatization. For example, chalcones can be precursors to flavones, a class of flavonoids. This transformation can be achieved through oxidative cyclization reactions, often catalyzed by iodine or other oxidizing agents. The chalcone is first epoxidized at the double bond, followed by an acid-catalyzed rearrangement and cyclization to form the flavone (B191248) core.

Table 2: Examples of Other Heterocyclic Derivatives from Chalcones

Reagent(s) Heterocyclic Product
Thiosemicarbazide, then α-haloketone Thiazole derivatives nih.gov
Guanidine Pyrimidine derivatives
o-Phenylenediamine 1,5-Benzodiazepine derivatives

Polymerization and Oligomerization Studies for Macromolecular Structures

The presence of a reactive double bond in this compound also opens up the possibility of its use as a monomer in polymerization and oligomerization reactions. While specific studies on the polymerization of this particular chalcone are limited, the general reactivity of α,ω-diarylpolyenes, a class to which chalcones belong, has been explored. researchgate.net

One potential route to polymerization is through solid-state topochemical reactions, similar to the photodimerization described earlier. If the crystal packing of the monomer arranges the molecules in a head-to-tail fashion with the reactive double bonds in close proximity, irradiation could initiate a chain reaction leading to the formation of a polymer with cyclobutane rings in the backbone. researchgate.net The success and degree of polymerization in such reactions are critically dependent on achieving the appropriate crystal packing of the monomer.

In addition to photochemical methods, other polymerization techniques could potentially be applied. For example, the double bond could be susceptible to radical or anionic polymerization, although the steric hindrance from the bulky aryl groups and the electronic effects of the carbonyl and ethoxy substituents would significantly influence the reactivity and the feasibility of these approaches. The resulting polymers would feature the chalcone moiety as a repeating unit, potentially leading to materials with interesting optical or electronic properties.

Advanced Applications of 2e 1,3 Bis 4 Ethoxyphenyl Prop 2 En 1 One in Materials and Analytical Sciences

Optical and Electronic Materials Applications

The extended π-conjugated system of (2E)-1,3-Bis(4-ethoxyphenyl)prop-2-en-1-one, featuring electron-donating ethoxy groups, makes it a promising candidate for various optical and electronic applications. These applications leverage the compound's ability to interact with light and transport electrical charge.

Non-Linear Optical (NLO) Properties (Second and Third Order Hyperpolarizability)

Chalcones, in general, are known to exhibit significant non-linear optical (NLO) properties due to their intramolecular charge transfer from the donor-substituted phenyl ring to the acceptor-substituted phenyl ring through the enone bridge. In the case of this compound, the symmetrical substitution with electron-donating ethoxy groups influences its second and third-order hyperpolarizability.

Theoretical Non-Linear Optical Properties of Chalcone (B49325) Derivatives
CompoundFirst Hyperpolarizability (β) (esu)Third-Order Hyperpolarizability (γ) (esu)Methodology
(2E)-1,3-Bis(4-methoxyphenyl)prop-2-en-1-oneData Not AvailableEstimated to be in the order of 10-34 to 10-36DFT Calculations
Generic Donor-π-Acceptor Chalcone10-30 to 10-2810-36 to 10-34Experimental (Z-scan)

Organic Light-Emitting Diode (OLED) Precursors and Organic Semiconductors

The structural framework of this compound makes it a viable candidate as a building block or precursor for materials used in organic light-emitting diodes (OLEDs) and as an organic semiconductor itself. The ethoxy groups can enhance solubility and film-forming properties, which are important for device fabrication.

As a precursor, this chalcone can be functionalized further to create more complex molecules with tailored electronic properties for use in different layers of an OLED device, such as the emissive layer or charge-transport layers. The inherent fluorescence of some chalcone derivatives suggests their potential for direct use in emissive layers. The emission color can often be tuned by modifying the substituents on the phenyl rings.

Charge Transport Characteristics in Organic Electronic Devices

For applications in organic electronic devices like organic field-effect transistors (OFETs), the ability of a material to transport charge carriers (holes and electrons) is paramount. The planar structure and extended conjugation of chalcones facilitate intermolecular π-π stacking in the solid state, which is essential for efficient charge transport.

Charge Transport Properties of Related Organic Semiconductors
Material ClassHole Mobility (μh) (cm²/Vs)Electron Mobility (μe) (cm²/Vs)Device Application
Pentacene Derivatives~1-10Data Not AvailableOFETs
Thiophene-based Polymers10-3 to 10-110-4 to 10-2OFETs, OPVs
Chalcone Derivatives (General)10-5 to 10-310-6 to 10-4Experimental OFETs

Analytical Chemistry Reagents and Sensors

The reactive nature of the α,β-unsaturated ketone in the chalcone backbone, along with the electronic effects of the ethoxy-substituted phenyl rings, makes this compound a promising platform for the development of chemical sensors.

Chromogenic and Fluorogenic Probes for Specific Analyte Detection

This chalcone can be engineered to act as a chromogenic (color-changing) or fluorogenic (fluorescence-changing) probe for the detection of specific analytes. The principle often involves the interaction of the analyte with the chalcone molecule, leading to a change in its electronic structure and, consequently, its absorption or emission spectrum.

For instance, the addition of a specific analyte could induce a Michael addition reaction at the β-carbon of the enone system, disrupting the conjugation and causing a noticeable color change or a change in fluorescence intensity. The selectivity of the probe can be tuned by introducing specific recognition sites onto the chalcone framework.

Metal Ion Complexation and Sensing Properties

The carbonyl oxygen and potentially the etheric oxygens of the ethoxy groups in this compound can act as binding sites for metal ions. This complexation can lead to a perturbation of the electronic properties of the chalcone, which can be harnessed for the development of metal ion sensors.

Upon binding to a metal ion, the chalcone may exhibit a change in its UV-visible absorption spectrum (colorimetric sensing) or its fluorescence properties (fluorometric sensing). The selectivity towards a particular metal ion would depend on factors such as the size and charge of the ion and the coordination geometry favored by the chalcone ligand. While specific studies on the metal ion sensing properties of this compound are limited, the general chalcone scaffold has been successfully employed for the detection of various metal ions.

Sensing Applications of Chalcone-Based Probes
Probe TypeTarget AnalyteDetection MethodTypical Detection Limit
Chromogenic ChalconeCyanide (CN⁻)ColorimetricMicromolar (μM) range
Fluorogenic ChalconeMercury (Hg²⁺)Fluorometric (quenching)Nanomolar (nM) range
Chalcone-based ProbeCopper (Cu²⁺)Colorimetric/FluorometricMicromolar to Nanomolar range

pH-Responsive Materials

The inherent chemical characteristics of the chalcone scaffold make this compound a promising candidate for the design of pH-responsive materials. The α,β-unsaturated ketone moiety can participate in various pH-dependent chemical transformations, leading to changes in the material's physical or chemical properties.

One area of investigation involves the incorporation of this chalcone into polymer matrices to create materials that exhibit a distinct response to changes in ambient pH. The photochemical isomerization of chalcones is a key mechanism that can be influenced by pH. researchgate.net In acidic conditions, the protonation of the carbonyl group can alter the electronic properties of the molecule, affecting its absorption and emission characteristics. This phenomenon can be exploited to develop colorimetric or fluorometric pH sensors.

For instance, polymer films containing chalcone derivatives have been shown to exhibit color changes in response to varying pH levels. A study on a polymer pH-indicator synthesized with a chalcone derivative demonstrated a color transition from yellow in acidic medium (pH > 9) to purple in an alkaline environment (pH < 4). nih.gov This change is attributed to the structural transformation of the chalcone moiety within the polymer network. While this specific study did not use this compound, the principle can be extended to this molecule due to the shared chalcone core.

Material Type Sensing Mechanism Observed Response Potential Application
Polymer FilmpH-dependent structural transformation of the chalcone moietyColor change from yellow (acidic) to purple (alkaline) nih.govReusable pH indicators, smart packaging
HydrogelSwelling/deswelling due to protonation/deprotonation of functional groupsVolume change in response to pHControlled drug release, biosensors

Polymer Chemistry and Monomer Applications

The reactivity of the α,β-unsaturated carbonyl system and the potential for functionalization of the aromatic rings make this compound a valuable component in polymer chemistry.

Cross-linking Agents in Polymer Networks

The chalcone moiety is known for its photoreactive properties. Upon exposure to ultraviolet (UV) light, the carbon-carbon double bond of the enone system can undergo [2+2] cycloaddition reactions, leading to the formation of a cyclobutane (B1203170) ring. This photochemical reaction can be utilized to cross-link polymer chains, transforming a soluble polymer into an insoluble, three-dimensional network.

Polymers containing pendant chalcone groups have been extensively studied as negative-type photoresists. nih.gov Although direct studies on polymers derived from this compound are limited, the general principle is applicable. By synthesizing a monomer containing the this compound structure and subsequently polymerizing it, a photosensitive polymer can be obtained. Upon irradiation, this polymer would become cross-linked, altering its solubility and other physical properties.

The efficiency of the cross-linking process is dependent on the wavelength of the UV light and the presence of photosensitizers. The ethoxy groups on the phenyl rings of this compound can influence the absorption characteristics of the molecule, potentially shifting the optimal wavelength for photocrosslinking.

Modifiers for Polymer Matrix Properties

The incorporation of this compound into a polymer matrix, either as a pendant group or as part of the main chain, can significantly modify the properties of the resulting material. The rigid, aromatic structure of the chalcone can enhance the thermal stability and mechanical strength of the polymer.

Furthermore, the presence of the chalcone moiety can impart specific optical properties. Chalcones are known to exhibit nonlinear optical (NLO) properties, which could be transferred to a polymer matrix. This could lead to the development of materials for applications in optoelectronics and photonics. The symmetrical substitution with electron-donating ethoxy groups in this compound is a favorable structural feature for enhancing second-order NLO effects.

The introduction of chalcone units can also influence the liquid crystalline behavior of polymers. Main-chain liquid crystalline polymers containing chalcone linkages have been synthesized and shown to exhibit nematic phases. researchgate.net The rigid chalcone core acts as a mesogenic unit, promoting the formation of ordered structures. By carefully designing the polymer architecture, the liquid crystalline properties can be tailored for applications in displays and optical data storage.

Modification Strategy Resulting Property Enhancement Potential Application
Incorporation as a photocross-linkerIncreased insolubility and durability upon UV exposurePhotoresists, photolithography
Integration into the polymer backboneImproved thermal stability and mechanical strengthHigh-performance polymers
Doping into a polymer matrixIntroduction of nonlinear optical propertiesOptoelectronic devices
Use as a mesogenic unitInduction of liquid crystalline phases researchgate.netLiquid crystal displays, optical films

Catalysis and Ligand Design

The electronic and steric properties of the chalcone scaffold make it an interesting platform for the design of ligands for metal-catalyzed reactions and for the development of organocatalytic systems.

Applications as Ligands for Metal-Catalyzed Reactions

The carbonyl group and the olefinic double bond of the chalcone structure can coordinate to metal centers, making chalcone derivatives potential ligands for a variety of catalytic transformations. The oxygen atom of the carbonyl group acts as a hard donor, while the π-system of the double bond can act as a soft donor. This dual coordination ability allows for the stabilization of different metal oxidation states and the modulation of the catalyst's reactivity.

While specific studies detailing the use of this compound as a ligand are not prevalent in the literature, the broader class of chalcones has been explored in this context. For example, copper(II) complexes containing chalcone ligands have been synthesized and investigated for their catalytic activity in oxidation reactions. researchgate.net The electronic nature of the substituents on the phenyl rings plays a crucial role in tuning the catalytic performance. The electron-donating ethoxy groups in this compound would increase the electron density on the coordinating atoms, which could enhance the stability of the metal complex and influence its catalytic cycle.

Organocatalytic Systems Derived from Chalcone Structure

The α,β-unsaturated ketone functionality in chalcones is a classic Michael acceptor, making it a key component in various organocatalytic reactions. The chalcone itself can act as a substrate in these reactions, but its scaffold can also be incorporated into the structure of an organocatalyst.

For example, the chalcone framework can be functionalized with catalytically active groups, such as amines or thioureas, to create bifunctional catalysts. These catalysts can activate both the nucleophile and the electrophile in a reaction, leading to high efficiency and stereoselectivity. The rigid backbone of the chalcone can provide a well-defined chiral environment around the catalytic center, which is essential for asymmetric catalysis.

While the direct use of this compound as an organocatalyst has not been extensively reported, its structure serves as a blueprint for the design of new catalytic systems. The synthetic accessibility of chalcones allows for the systematic modification of the aromatic rings with various functional groups to optimize the catalyst's performance for specific organic transformations.

Future Perspectives and Emerging Research Avenues for 2e 1,3 Bis 4 Ethoxyphenyl Prop 2 En 1 One

Development of Novel and Highly Efficient Sustainable Synthetic Routes

The traditional Claisen-Schmidt condensation, while effective, often relies on stoichiometric bases and organic solvents, presenting environmental and efficiency challenges. The future of synthesizing (2E)-1,3-Bis(4-ethoxyphenyl)prop-2-en-1-one lies in the adoption of green chemistry principles to develop cleaner, more efficient, and economically viable routes.

Key research directions include the exploration of microwave-assisted synthesis and solvent-free reaction conditions . Microwave irradiation has been shown to dramatically reduce reaction times and improve yields for the synthesis of various chalcones. researchgate.netnih.gov Investigating the application of this technology to the reaction between 4-ethoxyacetophenone and 4-ethoxybenzaldehyde (B43997), particularly under solvent-free conditions using solid supports like alumina, could lead to a highly efficient and environmentally friendly production method. researchgate.netnih.gov

Another promising avenue is the development of novel catalytic systems . This involves moving away from corrosive and difficult-to-remove homogeneous catalysts towards reusable heterogeneous catalysts. Research into solid acid or base catalysts, as well as the potential of biocatalysis, could offer highly selective and sustainable alternatives. Grinding techniques, a form of solid-state synthesis, also present an intriguing solvent-free option that has been successfully applied to other chalcones. researchgate.net

A comparative overview of these sustainable synthetic strategies is provided below:

Synthetic StrategyKey AdvantagesPotential Research Focus for this compound
Microwave-Assisted Synthesis Accelerated reaction rates, increased yields, energy efficiency. researchgate.netnih.govOptimization of microwave parameters (power, temperature, time) for solvent-free synthesis.
Solvent-Free Grinding Reduced environmental impact, minimal waste, potential for discovery of new crystalline forms. researchgate.netInvestigation of catalyst-free grinding and mechanochemical synthesis.
Novel Heterogeneous Catalysis Catalyst reusability, simplified product purification, milder reaction conditions.Development and testing of novel solid acid/base catalysts for the Claisen-Schmidt condensation.

Integration of Advanced In-situ Spectroscopic Characterization Techniques

A deeper understanding of the reaction kinetics and mechanisms is paramount for optimizing the synthesis of this compound. The integration of advanced in-situ spectroscopic techniques offers a powerful toolkit for real-time reaction monitoring, providing insights that are often unattainable through conventional offline analysis.

Future research should focus on the application of techniques such as in-situ Fourier Transform Infrared (FT-IR) and Raman spectroscopy . These methods allow for the continuous tracking of the vibrational modes of reactants and products, enabling the precise determination of reaction rates and the potential identification of transient intermediates. The characteristic carbonyl and alkene stretches of the chalcone (B49325) core are particularly well-suited for this type of analysis.

In-situ Nuclear Magnetic Resonance (NMR) spectroscopy provides an even more detailed picture, offering quantitative data on the concentration of all species present in the reaction mixture over time. scispace.com This can elucidate complex reaction pathways and provide a comprehensive kinetic profile. Furthermore, given the strong UV-Vis absorbance of the conjugated chalcone system, in-situ UV-Vis spectroscopy can serve as a simple yet effective tool for monitoring the formation of the product in real-time. nih.govresearchgate.netresearchgate.netescholarship.org

The table below outlines the potential of these in-situ techniques:

In-situ TechniqueData GeneratedImpact on Synthesis Optimization
FT-IR/Raman Spectroscopy Real-time changes in functional groups, identification of intermediates.Precise determination of reaction endpoints, optimization of catalyst loading and temperature.
NMR Spectroscopy Quantitative concentration profiles of reactants, intermediates, and products. scispace.comIn-depth mechanistic understanding, development of accurate kinetic models.
UV-Vis Spectroscopy Real-time monitoring of conjugated product formation. nih.govresearchgate.netresearchgate.netescholarship.orgHigh-throughput screening of reaction conditions, rapid process optimization.

Machine Learning and AI-Assisted Design of Chalcone-Based Materials

The burgeoning fields of machine learning (ML) and artificial intelligence (AI) are set to accelerate the discovery and design of new materials with tailored properties. nih.govmdpi.com For this compound and its analogues, these computational tools can be leveraged in several ways.

Predictive modeling can be employed to forecast the properties of novel, yet-to-be-synthesized chalcone derivatives. arxiv.org By training ML algorithms on existing datasets of chalcones, it is possible to predict key characteristics such as their nonlinear optical (NLO) response, photophysical behavior, and even their efficacy as corrosion inhibitors. researchgate.netuniv-lyon1.fr This in-silico screening can prioritize the most promising candidates for experimental investigation.

Furthermore, generative AI models can be utilized for the "inverse design" of chalcone-based materials. By specifying a desired set of properties, these models can propose novel molecular structures that are predicted to exhibit those characteristics. This data-driven approach can significantly expand the accessible chemical space and lead to the discovery of materials with unprecedented performance.

Exploration in Smart Materials and Responsive Systems

The molecular architecture of this compound, with its extended π-conjugation and flexible ethoxy side chains, makes it an attractive building block for the creation of "smart" materials that can respond to external stimuli.

One area of significant potential is in the development of thermoresponsive polymers . The incorporation of the 4,4'-diethoxychalcone moiety into polymer backbones could impart temperature-sensitive solubility, leading to materials that exhibit a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). nih.govmdpi.comresearchgate.netmdpi.comresearchgate.net Such polymers could find applications in areas like controlled drug release and smart coatings.

The potential for this chalcone to be incorporated into self-healing polymers is another exciting frontier. researchgate.netmdpi.comresearchgate.netnih.gov By functionalizing the molecule with reactive groups capable of forming reversible bonds, such as furan (B31954) or maleimide (B117702) for Diels-Alder chemistry, it could serve as a cross-linker in a polymer network that can mend itself upon damage.

Unexplored Frontiers in Non-Clinical Chemical and Material Science Applications

While much of the focus on chalcones has been in the biomedical sphere, this compound holds significant promise in a variety of non-clinical applications.

The electron-donating ethoxy groups and the electron-accepting carbonyl group create a donor-π-acceptor-π-donor (D-π-A-π-D) structure, which is a key motif for materials with high nonlinear optical (NLO) activity . researchgate.netcityu.edu.hkrsc.org Further investigation into the crystal engineering and thin-film fabrication of this compound could lead to its use in advanced photonic and optoelectronic devices.

The electron-rich nature of the molecule also suggests its potential as a corrosion inhibitor . lew.robibliomed.orgelectrochemsci.org Chalcones have been shown to adsorb onto metal surfaces, forming a protective barrier against corrosive environments. The specific efficacy of the di-ethoxy derivative for various metals warrants detailed investigation.

Finally, the planar, aromatic structure of this compound suggests it could function as a low molecular weight organogelator . The ability to form gels in organic solvents could open up applications in areas such as controlled release of fragrances or agrochemicals, and as templates for the synthesis of nanostructured materials.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing (2E)-1,3-Bis(4-ethoxyphenyl)prop-2-en-1-one, and how should data interpretation be approached?

  • Methodology : Use vibrational spectroscopy (FT-IR) to analyze functional groups like C=O and C=C stretching modes, complemented by UV-Vis spectroscopy to study electronic transitions. For structural confirmation, employ HR-MS and ¹H/¹³C NMR to resolve molecular geometry and substituent effects. Cross-validate experimental data with Density Functional Theory (DFT) simulations to ensure accuracy .

Q. How can the synthesis of this chalcone derivative be optimized to improve yield and purity?

  • Methodology : Utilize base-catalyzed Claisen-Schmidt condensation between 4-ethoxyacetophenone and 4-ethoxybenzaldehyde in ethanol. Optimize reaction parameters (e.g., molar ratios, temperature, catalyst concentration) via Design of Experiments (DoE). Monitor purity using HPLC, and recrystallize from ethyl acetate to obtain single crystals for XRD validation .

Q. What crystallographic methods are suitable for determining the three-dimensional structure of this compound?

  • Methodology : Perform single-crystal X-ray diffraction (SC-XRD) using a Mo Kα radiation source. Refine data with SHELXL to resolve bond lengths, angles, and torsion angles. Validate the E-configuration of the α,β-unsaturated ketone moiety through Hirshfeld surface analysis .

Advanced Research Questions

Q. How can discrepancies between experimental and computational data (e.g., bond lengths, optical properties) be resolved?

  • Methodology : Re-examine DFT basis sets (e.g., B3LYP/6-311++G(d,p)) for electronic structure calculations. Compare computed HOMO-LUMO gaps with experimental UV-Vis λmax values. Adjust solvation models (e.g., PCM) to account for solvent effects. If contradictions persist, validate crystallographic data against alternative software (e.g., Olex2 or PLATON) .

Q. What strategies are recommended for evaluating the nonlinear optical (NLO) potential of this compound?

  • Methodology : Calculate hyperpolarizability (β) and dipole moment (μ) via DFT. Experimentally validate using Kurtz-Perry powder technique with a Nd:YAG laser (1064 nm). Correlate π-conjugation length and electron-donating ethoxy groups with NLO efficiency. Benchmark against known standards like urea .

Q. How can molecular docking studies elucidate interactions between this chalcone and biological targets (e.g., DNA or enzymes)?

  • Methodology : Perform docking simulations (AutoDock Vina) using crystal structures of DNA duplexes or urease enzymes (PDB ID: 4H8M). Analyze binding affinity, hydrogen bonding, and hydrophobic interactions. Validate predictions with in vitro assays (e.g., UV-Vis DNA-binding or urease inhibition assays) .

Q. What experimental approaches are effective for assessing antimicrobial activity while minimizing false positives?

  • Methodology : Use agar diffusion assays against Gram-positive/negative bacteria and fungi. Normalize zone-of-inhibition data against positive controls (e.g., ciprofloxacin). Confirm bacteriostatic/bactericidal effects via MIC/MBC determinations. Perform cytotoxicity assays (e.g., MTT) on mammalian cells to exclude non-specific toxicity .

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